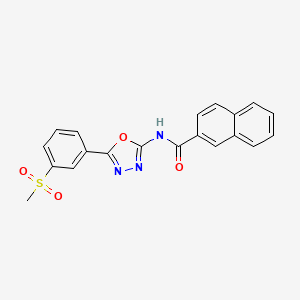
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide” is a complex organic molecule that contains several functional groups. These include a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a naphthamide moiety. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of aromatic rings (phenyl and naphthyl groups) suggests that the compound may have a planar structure. The oxadiazole ring is also likely to contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might be involved in nucleophilic substitution reactions, while the sulfonyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings and a sulfonyl group could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Computational and Pharmacological Potential
One study explored the computational and pharmacological capabilities of 1,3,4-oxadiazole and pyrazole derivatives, emphasizing their roles in toxicity assessment, tumor inhibition, and as agents with antioxidant, analgesic, and anti-inflammatory properties. The research highlighted the binding affinities and inhibitory effects of these compounds on various biological targets, demonstrating their therapeutic potential (Faheem, 2018).
Experimental and Theoretical Studies
Another investigation combined experimental (XRD, FT-IR, UV-VIS, and NMR) and theoretical (NBO, NLO, local & global chemical activity) studies to elucidate the molecular and chemical properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. This approach provided detailed insights into the electrophilic and nucleophilic nature of the compound, contributing to a deeper understanding of its chemical behavior (Gültekin et al., 2020).
Anticancer Evaluation
Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives evaluated their in vitro anticancer potential. One compound, in particular, showed significant activity against breast cancer cell lines, indicating the promise of these derivatives in cancer therapy (Salahuddin et al., 2014).
Anticonvulsant Activity
A series of novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and tested for anticonvulsant activity. The study confirmed the importance of a pharmacophoric model with four binding sites for anticonvulsant activity, demonstrating the compounds' effectiveness in various seizure models (Rajak et al., 2010).
Synthesis and Anticancer Evaluation
Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety assessed their cytotoxic activities against various human cancer cell lines. Some compounds displayed potent cytotoxic activity, with low toxicity in normal human kidney cells, highlighting their potential as cancer therapeutics (Ravichandiran et al., 2019).
Antibacterial Study
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antibacterial activity, showing moderate to talented activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-28(25,26)17-8-4-7-16(12-17)19-22-23-20(27-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERHCOGLHGIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

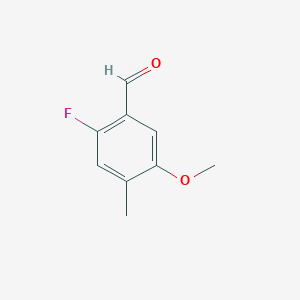
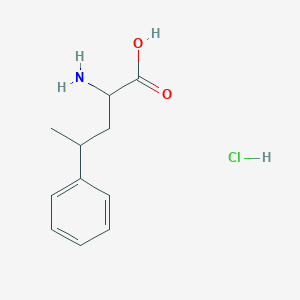
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)
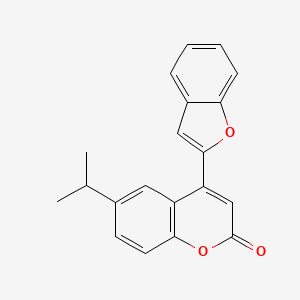
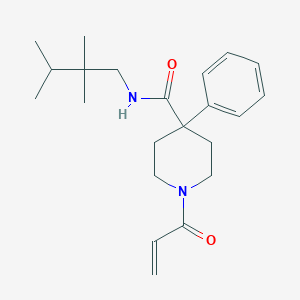
![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)

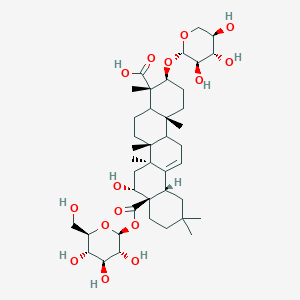
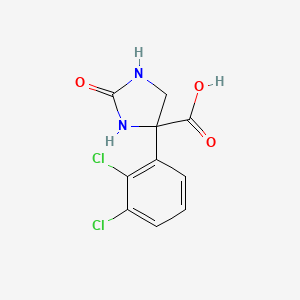
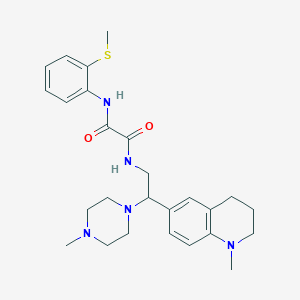

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)
